4-Bromopyridazine hydrochloride
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Overview
Description
4-Bromopyridazine hydrochloride is an organic compound with the molecular formula C4H4BrClN2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
This compound is a part of a collection of unique chemicals provided to early discovery researchers , and its specific targets within biological systems are still under investigation.
Result of Action
The molecular and cellular effects of 4-Bromopyridazine hydrochloride’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Biochemical Analysis
Biochemical Properties
4-Bromopyridazine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and survival . Additionally, it can modulate signaling pathways such as the MAPK pathway, which is essential for cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its ability to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into cells via organic cation transporters and subsequently distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyridazine hydrochloride typically involves the bromination of pyridazine. One common method starts with 3,6-dichloropyridazine, which undergoes a series of reactions to yield 4-bromopyridazine. The steps include:
- Chlorination of 3,6-dichloropyridazine to form 3,4,6-trichloropyridazine.
- Conversion of 3,4,6-trichloropyridazine to 3,6-dichloro-4-hydroxypyridazine.
- Transformation of 3,6-dichloro-4-hydroxypyridazine to 4-hydroxypyridazine.
- Bromination of 4-hydroxypyridazine to obtain 4-bromopyridazine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process involves controlled reaction conditions, such as temperature and pH, to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Require palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridazine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromopyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 3-Bromopyridazine
- 2-Bromopyrazine
- 4-Bromopyrimidine
- 5-Bromopyrimidine
Comparison: 4-Bromopyridazine hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
4-bromopyridazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWQGQBIQIMDRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736038 |
Source
|
Record name | 4-Bromopyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314777-62-2 |
Source
|
Record name | 4-Bromopyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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